(1S)-1-Benzo[B]thiophen-3-ylethylamine
CAS No.:
Cat. No.: VC17805348
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-Benzo[B]thiophen-3-ylethylamine -](/images/structure/VC17805348.png)
Specification
Molecular Formula | C10H11NS |
---|---|
Molecular Weight | 177.27 g/mol |
IUPAC Name | (1S)-1-(1-benzothiophen-3-yl)ethanamine |
Standard InChI | InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3/t7-/m0/s1 |
Standard InChI Key | QHQWHUVCNWLPGV-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C1=CSC2=CC=CC=C21)N |
Canonical SMILES | CC(C1=CSC2=CC=CC=C21)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(1S)-1-Benzo[B]thiophen-3-ylethylamine consists of a benzo[b]thiophene scaffold fused to an ethylamine group at the 3-position (Figure 1). The benzothiophene system comprises a sulfur-containing heterocycle with a planar aromatic structure, while the ethylamine side chain introduces stereochemical complexity. The (1S) configuration denotes the absolute stereochemistry of the chiral carbon in the ethylamine moiety, which is critical for interactions with biological targets .
Table 1: Key Identifiers of (1S)-1-Benzo[B]thiophen-3-ylethylamine
Property | Value |
---|---|
CAS Number | 5601-23-0 |
Molecular Formula | C₁₀H₁₁NS |
Molar Mass | 177.26 g/mol |
IUPAC Name | (1S)-1-(1-benzothiophen-3-yl)ethan-1-amine |
Synonyms | (S)-1-(Benzo[b]thiophene-3-yl)ethanamine, AKOS017404995 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (1S)-1-Benzo[B]thiophen-3-ylethylamine likely involves enantioselective methods to establish the (S)-configuration. A plausible pathway includes:
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Formation of the Benzothiophene Core: Cyclization of 3-mercaptobenzaldehyde derivatives with acetylene or ethylene precursors .
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Introduction of the Ethylamine Side Chain: Nucleophilic substitution or reductive amination at the 3-position of benzothiophene .
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .
Table 2: Representative Synthetic Methods for Benzothiophene Analogues
Compound | Method | Yield | Reference |
---|---|---|---|
Methyl benzo[b]thiophene-3-carboxylate | Pd-catalyzed carbonylative coupling | 81% | |
3-Halobenzo[b]thiophenes | Halogenation of benzothiophene precursors | 50–78% |
Challenges in Stereoselective Synthesis
Achieving high enantiomeric excess (ee) requires chiral catalysts or resolving agents. For example, palladium complexes with chiral ligands (e.g., BINAP) have been employed in asymmetric syntheses of benzothiophene derivatives . Enzymatic resolution using lipases or acylases could also separate enantiomers via kinetic resolution .
Physicochemical Properties
Solubility and Stability
Benzothiophene derivatives generally exhibit limited aqueous solubility due to their aromatic cores but display enhanced solubility in organic solvents like dichloromethane or ethanol . The ethylamine group in (1S)-1-Benzo[B]thiophen-3-ylethylamine may improve solubility in polar aprotic solvents. Stability studies of similar compounds suggest susceptibility to oxidation at the sulfur atom, necessitating storage under inert atmospheres .
Spectroscopic Profiles
While direct data are scarce, related compounds show:
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¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methine protons adjacent to the amine (δ 3.0–4.0 ppm) .
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¹³C NMR: Benzothiophene carbons (δ 120–140 ppm), carbonyl or amine-bearing carbons (δ 160–180 ppm) .
Compound | Activity | Target |
---|---|---|
3-Halobenzo[b]thiophenes | Anticancer (RhoA GTPase inhibition) | Cytoskeletal regulation |
Benzo[b]thiophene-3-acetic acid | Anti-inflammatory | COX-2 inhibition |
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